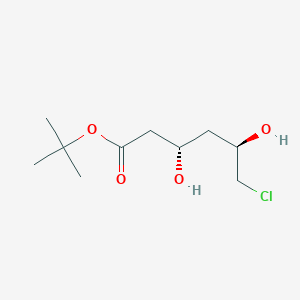
2-(3,5-Dichlorophenoxy)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “2-(3,5-Dichlorophenoxy)ethanethioamide” often involves reactions between specific dicarbonyl compounds and halides in the presence of catalysts, leading to complex molecules with unique structures and functions. For instance, reactions of 1,3-dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride yield previously unknown compounds, showcasing the chemical versatility and synthetic pathways possible for such chlorophenyl-related compounds (Saalfrank et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds related to “2-(3,5-Dichlorophenoxy)ethanethioamide” is often elucidated using X-ray crystallography, providing insights into the arrangement of atoms and the spatial configuration. The crystal and molecular structure of specific derivatives, such as those involving chlorophenyl groups, have been characterized to reveal intricate details about their geometry and bonding patterns, further contributing to our understanding of their chemical behavior (Guo et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving “2-(3,5-Dichlorophenoxy)ethanethioamide” and its related compounds can lead to a variety of products depending on the reactants and conditions employed. For instance, acyl chlorides and alpha-isocyanoacetamides undergo efficient reactions to give 2-acyl-5-aminooxazoles, highlighting the reactivity and potential for functionalization of such compounds (Mossetti et al., 2010).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Toxicological Studies and Environmental Fate : Research on "2,4-Dichlorophenoxyacetic acid (2,4-D)" and related chlorophenols highlights their widespread use in agriculture and urban pest control, leading to their presence in natural environments. Studies have focused on the toxicology, mutagenicity, and environmental behavior of these compounds, showing that they can have significant toxic effects on non-target species, including aquatic life, and may undergo processes of degradation and persistence in different environmental conditions (Zuanazzi et al., 2020).
Sorption and Degradation Mechanisms : Investigations into the sorption of phenoxy herbicides to soil, organic matter, and minerals reveal the interactions between these chemicals and environmental substrates. Understanding these mechanisms is crucial for predicting the mobility, persistence, and bioavailability of these compounds in the environment, which in turn affects their ecological impact and the effectiveness of remediation strategies (Werner et al., 2012).
Biodegradation and Remediation
Microbial Biodegradation : The role of microorganisms in degrading chlorophenox compounds like "2,4-D" has been extensively studied. Microbial processes offer environmentally friendly alternatives to remove these pollutants from contaminated sites. Research has provided insights into the microbial pathways and enzymes involved in the biodegradation, highlighting the potential for bioaugmentation and bioremediation strategies in managing pesticide pollution (Magnoli et al., 2020).
Wastewater Treatment : The pesticide production industry, including the manufacturing of chlorophenoxy herbicides, generates wastewater containing a range of toxic pollutants. Studies on treatment options have focused on technologies that can effectively remove these compounds from wastewater, such as biological processes and activated carbon filtration, ensuring the safe release of treated water into the environment or its reuse (Goodwin et al., 2018).
Health and Safety
- Health Impact Studies : The potential health impacts of exposure to chlorinated solvents and compounds, including those related to the chlorophenoxy family, have been a subject of occupational and environmental health research. Studies aim to understand the implications of exposure to these chemicals on human health, covering aspects such as toxicity, carcinogenicity, reproductive effects, and neurological impacts. These findings are critical for establishing safety standards and protective measures for workers and populations at risk (Ruder, 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenoxy)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-6(10)3-7(2-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSDTIDTCPOGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372491 |
Source


|
| Record name | 2-(3,5-dichlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenoxy)ethanethioamide | |
CAS RN |
119024-27-0 |
Source


|
| Record name | 2-(3,5-dichlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














